molecular formula C23H22FN5O3S2 B11298601 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B11298601
M. Wt: 499.6 g/mol
InChI Key: IXFSHQNWUWGSMO-UHFFFAOYSA-N
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Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthalene moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the triazole intermediate with 4-fluorobenzyl chloride in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride.

    Attachment of the Naphthalene Moiety: The final step involves coupling the sulfonamide intermediate with a naphthalene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE
  • 2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different biological activities and physicochemical properties.

Properties

Molecular Formula

C23H22FN5O3S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C23H22FN5O3S2/c1-28-21(14-29(34(2,31)32)20-11-8-18(24)9-12-20)26-27-23(28)33-15-22(30)25-19-10-7-16-5-3-4-6-17(16)13-19/h3-13H,14-15H2,1-2H3,(H,25,30)

InChI Key

IXFSHQNWUWGSMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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